molecular formula C12H14N2O B12939709 2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone

2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone

Cat. No.: B12939709
M. Wt: 202.25 g/mol
InChI Key: OFNZNOUQHFYJGA-XFXZXTDPSA-N
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Description

2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone is a chemical reagent intended for research applications. This compound features an imidazolidine core, a scaffold present in molecules studied for their interaction with biological targets. Structurally related N-(imidazolidin-2-ylidene)-1-arylmethanamine derivatives have been investigated as ligands for adrenergic and imidazoline receptors, showing high binding affinity in pharmacological studies (PubMed ID: 22083875) . As a building block in medicinal chemistry, this reagent could be utilized in the synthesis of more complex molecules for probing biological pathways. Researchers may explore its potential in developing compounds with various pharmacological activities. The product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(2Z)-2-(1-methylimidazolidin-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C12H14N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3/b12-9-

InChI Key

OFNZNOUQHFYJGA-XFXZXTDPSA-N

Isomeric SMILES

CN\1CCN/C1=C/C(=O)C2=CC=CC=C2

Canonical SMILES

CN1CCNC1=CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone typically involves the reaction of 1-methylimidazolidin-2-one with a phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone serves as a versatile building block in organic chemistry. It is often used in the synthesis of N-heterocyclic carbenes, which are important intermediates in catalysis. These carbenes can facilitate various reactions, such as:

  • Hydroamination : The compound can be utilized in hydroamination reactions to form amines from alkenes or alkynes, demonstrating high reactivity and selectivity .
  • Catalysis : It has been explored as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of processes like cross-coupling reactions .

Biological Research

The biological applications of this compound are primarily linked to its potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation as therapeutic agents against bacterial infections .
  • Antioxidant Properties : Research indicates that similar compounds have shown significant antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related diseases .

Pharmaceutical Industry

In the pharmaceutical sector, this compound is being evaluated for its potential use in drug formulation. Its ability to interact with biological targets suggests it could be developed into new medications, particularly those aimed at treating infections or metabolic disorders.

Agrochemicals

The compound's chemical properties make it suitable for use in agrochemicals. It may serve as an active ingredient or a precursor for synthesizing pesticides or herbicides that require specific modes of action against pests while being environmentally friendly.

Case Study 1: Hydroamination Reactions

A series of experiments conducted using this compound as a catalyst demonstrated its effectiveness in hydroamination reactions under mild conditions. The results indicated high yields (up to 95%) when applied to terminal alkynes, showcasing the compound's utility in synthetic organic chemistry .

Case Study 2: Antimicrobial Screening

In a study evaluating various derivatives of imidazolidinones, compounds similar to this compound exhibited promising antimicrobial activity against several strains of bacteria. This suggests potential therapeutic applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates. This activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Imidazol-1-yl)-1-phenylethanone
  • Structure: A five-membered imidazole ring attached to phenylethanone.
  • Synthesis: Prepared via nucleophilic substitution between bromoacetophenone and imidazole under mild conditions (room temperature, THF solvent) .
  • Reactivity : The imidazole ring is aromatic and electron-rich, enhancing nucleophilic attack at the ketone group. Used as an intermediate in drug discovery .
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
  • Structure: Benzothiazole with a sulfanyl linker to phenylethanone.
  • Applications: Acts as a precursor for Michael and Knoevenagel reactions due to the β-keto-sulfone group .
  • Comparison : The sulfanyl group introduces strong electron-withdrawing effects, deactivating the ketone. In contrast, the imidazolidin-ylidene group in the target compound is less deactivating, favoring nucleophilic additions .
(Z)-2-(5-Ethoxycarbonylmethyl-N-methyl-4-oxothiazolidin-2-ylidene)-1-phenylethanone
  • Structure: Thiazolidinone ring with ethoxycarbonylmethyl and methyl substituents.
  • Synthesis: Methylation of a thiazolidinone precursor using MeI and K₂CO₃ in acetone .
  • Comparison: The thiazolidinone ring contains sulfur, which alters electronic properties compared to the nitrogen-rich imidazolidin-ylidene. This affects stability and metal-coordination behavior .

Electronic and Steric Modifications

2-(Methylsulfonyl)-1-phenylethanone
  • Structure: Methylsulfonyl group attached to phenylethanone.
  • Electronic Effects : The sulfonyl group is a strong electron-withdrawing group, significantly reducing ketone reactivity toward nucleophiles .
  • Comparison : The target compound’s imidazolidin-ylidene group provides moderate electron donation, making its ketone more reactive than sulfonyl-substituted analogues .
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone
  • Structure : Combines imidazole, oxadiazole, and thioether moieties.
  • Applications : Exhibits antifungal and antiproliferative activities due to heterocyclic diversity .
  • Comparison : The oxadiazole-thio group introduces steric bulk and hydrogen-bonding capacity, unlike the planar imidazolidin-ylidene. This may influence biological target selectivity .
2-(1H-Benzimidazol-2-yl)-1-phenylethanone Oxime
  • Structure : Benzimidazole-oxime hybrid.
  • Properties : Forms stable metal complexes and exhibits π-π stacking due to the phenyl group .
  • Comparison : The oxime group in both this compound and the target’s derivative enables metal coordination, but the benzimidazole ring offers greater aromaticity than imidazolidin-ylidene, affecting solubility and aggregation .
2-(4-Chlorophenylsulfonyl)-1-phenylethanone
  • Biological Activity : Active against Candida species, attributed to the sulfonyl group’s electrophilic character .
  • Comparison : The target compound’s lack of a sulfonyl group may reduce antifungal efficacy but improve compatibility in metal-catalyzed reactions .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Core Structure Substituent(s) Electronic Effect Key Applications
2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone Imidazolidin-ylidene Methyl, N-heterocycle Moderate electron donation Coordination chemistry
2-(1H-Imidazol-1-yl)-1-phenylethanone Imidazole Aromatic N-heterocycle Electron-rich Drug intermediates
2-(Methylsulfonyl)-1-phenylethanone Sulfonyl -SO₂CH₃ Strong electron withdrawal Electrophilic reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazole -S- linker Electron withdrawal Michael/Knoevenagel reactions

Biological Activity

2-(1-Methylimidazolidin-2-ylidene)-1-phenylethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a unique structure that contributes to its biological properties. The imidazolidinylidene moiety is known for its ability to stabilize various reactive intermediates, while the phenyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds bearing imidazolidinylidene structures exhibit promising anticancer properties. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Effects

Another area of interest is the antimicrobial activity of this compound. Research has shown that derivatives of imidazolidine compounds possess antibacterial properties against drug-resistant strains. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various imidazolidine derivatives, it was found that this compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin. The study utilized human breast cancer cell lines (MCF-7) and reported significant apoptotic activity, indicating that this compound could be a candidate for further development in cancer therapy .

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of several imidazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) value lower than that of standard antibiotics, suggesting its potential as an effective antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to act as topoisomerase inhibitors, causing DNA strand breaks and triggering apoptosis in cancer cells .
  • Membrane Disruption : The lipophilic nature of the phenyl group may facilitate interaction with microbial membranes, leading to increased permeability and cell death .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AnticancerMCF-7 (Breast Cancer)Comparable to Doxorubicin
AntimicrobialStaphylococcus aureusLower than Standard Antibiotics
AntimicrobialEscherichia coliLower than Standard Antibiotics

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1-methylimidazolidin-2-ylidene)-1-phenylethanone and its derivatives?

The synthesis typically involves condensation reactions between substituted imidazolidines and phenylethanone precursors. For example, analogous imidazole derivatives are synthesized by reacting halophenylethanones with imidazole or its derivatives under basic conditions (e.g., triethylamine) at elevated temperatures (~70°C) . Purification often employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization from methanol or dichloromethane . Yield optimization requires careful control of reaction time and stoichiometry, as prolonged reactions may reduce efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 128–139 ppm for aromatic protons, δ 159–160 ppm for ketone carbons) confirm regiochemistry and purity .
  • IR spectroscopy : Stretching frequencies for C=O (~1680–1700 cm1^{-1}) and C=N (~1600 cm1^{-1}) validate functional groups .
  • Melting point analysis : Sharp melting points (e.g., 163–196°C for benzothiazepine analogs) indicate crystallinity .
  • Elemental analysis : Matches calculated vs. observed C/H/N/S ratios to confirm molecular composition .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with non-polar/polar solvent mixtures (e.g., hexane:ethyl acetate 9:3 or CH2_2Cl2_2:EtOH 95:5) is standard . Recrystallization from methanol or ethanol is preferred for high-purity crystalline products. For thermally sensitive derivatives, rapid filtration or rotary evaporation minimizes decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Density functional theory (DFT) calculations predict electronic transitions, solvatochromic effects, and structure-property relationships. For example, substituent effects on fluorescence in BF2_2 complexes were modeled using DFT to explain emission quenching and piezofluorochromism . Computational docking studies can also guide pharmacophore design for bioactive analogs .

Q. What experimental approaches resolve contradictions in spectroscopic or crystallographic data?

  • X-ray crystallography : Programs like SHELX refine crystal structures, resolving ambiguities in bond lengths and angles. For example, SHELXL is widely used for small-molecule refinement, while SHELXE aids in high-throughput phasing .
  • Dynamic NMR : Variable-temperature NMR experiments distinguish conformational isomers or dynamic processes (e.g., keto-enol tautomerism) .

Q. How can reaction mechanisms (e.g., cyclization or elimination) be validated for derivatives of this compound?

  • Isotopic labeling : 18O^{18}\text{O} or deuterated reagents track oxygen or proton transfer in cyclization steps.
  • Kinetic studies : Monitoring reaction progress via HPLC or in situ IR identifies rate-determining steps. For instance, Mannich reaction intermediates (e.g., quaternary ammonium salts) were characterized by 13C^{13}\text{C} NMR to validate elimination pathways .

Q. What strategies optimize bioactivity in imidazolidinone-based analogs (e.g., antifungal or anticancer agents)?

  • Structure-activity relationship (SAR) studies : Introducing halogen atoms (e.g., 4-fluoro substituents) or aromatic extensions (e.g., biphenyl esters) enhances antifungal activity by improving membrane penetration .
  • Pharmacophore modeling : Theoretical models align substituent electronic profiles (e.g., electron-withdrawing groups) with target binding pockets .

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